N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
Description
Properties
CAS No. |
913962-14-8 |
|---|---|
Molecular Formula |
C10H8BrClF3N |
Molecular Weight |
314.53 g/mol |
IUPAC Name |
N-[2-(1-bromoethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H8BrClF3N/c1-6(11)7-4-2-3-5-8(7)16-9(12)10(13,14)15/h2-6H,1H3 |
InChI Key |
QPICXHIXADBODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N=C(C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-(1-bromoethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the imidoyl chloride. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The imidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may result in the formation of a corresponding ketone or aldehyde.
Scientific Research Applications
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoroacetimidoyl chloride moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Trifluoroacetimidoyl Chlorides
Key Differences and Implications
Substituent Effects on Reactivity :
- Halogen Type : The bromoethyl group in the target compound offers distinct reactivity in nucleophilic substitutions compared to chloromethyl analogs. Bromine’s lower electronegativity and larger atomic radius facilitate faster SN2 reactions but may increase steric hindrance .
- Alkyl vs. Aryl Halides : N-(2-haloaryl) derivatives (e.g., 2-bromophenyl) undergo Cu-catalyzed cross-coupling with amines to form benzimidazoles , whereas the bromoethyl group in the target compound is more suited for alkylative cyclization (e.g., indole synthesis via Grignard reagents) .
However, the trifluoroacetimidoyl group’s electron-withdrawing nature offsets steric effects, maintaining electrophilicity at the imidoyl chloride center .
Applications in Heterocycle Synthesis: Indoles: The target compound participates in Grignard cyclization to form 2-fluoroalkyl indoles, critical intermediates in bioactive molecule synthesis (e.g., heteroauxin derivatives) . Quinolines: Alkynyl-substituted analogs undergo photochemical cyclization to 2-trifluoromethyl quinolines, a pathway less accessible with bromoethyl substituents due to competing elimination . Benzothiazoles: Aryl halide-substituted derivatives react with sodium hydrosulfide to form 2-trifluoromethyl benzothiazoles via Pd-catalyzed thiolation .
Research Findings and Data Tables
Table 2: Reaction Yields and Conditions for Selected Compounds
Table 3: Physicochemical Properties
| Property | N-[2-(1-Bromoethyl)phenyl]-TFAC | N-[2-(Chloromethyl)phenyl]-TFAC | N-(2-Bromophenyl)-TFAC |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340 | ~296 | ~284 |
| Halogen Bond Strength (C-X) | Weaker (C-Br) | Stronger (C-Cl) | Moderate (C-Br) |
| LogP (Predicted) | 3.8 | 3.2 | 3.5 |
Biological Activity
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride (CAS Number: 913962-14-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₃BrClF₃N
- Molecular Weight : 384.9475 g/mol
- Appearance : Pale yellow oil
- Purity : >98% (GC)
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The bromoethyl moiety can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar trifluoromethylated compounds against various bacterial strains. For instance, a series of trifluoromethyl-substituted quinolones exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as chloramphenicol and ampicillin . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against pathogenic bacteria.
Case Studies
- Antibacterial Evaluation : A study investigated the antibacterial properties of trifluoromethylated compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Compounds with similar structural features demonstrated MIC values around 50 µg/mL against S. aureus, indicating a promising antibacterial profile .
- Synthesis and Characterization : The synthesis of this compound involves the reaction of 1-bromoethyl phenyl derivatives with trifluoroacetimidoyl chloride under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the compound's structure and purity .
Biological Activity Overview Table
Q & A
Q. What are the primary synthetic routes for generating N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride, and how are reaction conditions optimized?
The compound is typically synthesized via one-pot reactions involving trifluoroacetamide derivatives and halogenating agents. For example, trifluoroacetimidoyl chlorides can be prepared by reacting trifluoroacetamides with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Optimization focuses on controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side products like dimerization or over-halogenation. Solvent choice (e.g., dichloromethane or chloroform) also impacts yield due to polarity effects on intermediate stability .
Q. How is this compound utilized in constructing fluorinated heterocycles?
This compound serves as a key precursor in photoredox-catalyzed radical cyclizations. Under blue LED light (5 W) with a triarylamine additive, it generates imidoyl radicals that undergo intramolecular C–C/C–O bond formation to yield 2-trifluoromethyl indoles. The bromoethyl group facilitates subsequent functionalization, such as nucleophilic substitution or cross-coupling reactions. Reaction compatibility with diverse substituents (e.g., electron-withdrawing/donating groups) has been demonstrated, though steric hindrance at the ortho position may require adjusted conditions .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric configurations in crystalline derivatives. For reaction monitoring, thin-layer chromatography (TLC) with UV visualization or GC-MS tracks intermediates and byproducts. Fluorine-specific techniques, such as ¹⁹F NMR, are particularly useful for detecting trifluoromethyl group retention during transformations .
Advanced Research Questions
Q. What mechanistic insights explain the role of visible-light photoredox catalysts in imidoyl radical generation?
Photoredox catalysts (e.g., Ir or Ru complexes) absorb blue light to generate excited-state species that oxidize the trifluoroacetimidoyl chloride via single-electron transfer (SET). This produces an imidoyl radical and a bromide anion. The radical undergoes cyclization with alkyne or alkene moieties, while the bromoethyl group stabilizes transition states through hyperconjugation. Kinetic studies suggest that triarylamine additives act as sacrificial electron donors, regenerating the catalyst and preventing recombination .
Q. How do competing reaction pathways impact the synthesis of 2-trifluoromethyl indoles, and how can selectivity be controlled?
Competing pathways include premature bromine elimination or undesired radical coupling. Selectivity is enhanced by:
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, favoring cyclization over dimerization.
- Catalyst loading : Lower catalyst concentrations reduce radical density, minimizing side reactions.
- Temperature control : Maintaining 25–40°C balances radical lifetime and reaction kinetics. DFT calculations have identified transition-state geometries where steric bulk at the phenyl group directs regioselectivity .
Q. What contradictions exist in literature regarding copper-catalyzed cross-coupling reactions involving this compound?
Zhang et al. reported Cu(I)/TMEDA-catalyzed coupling with primary amines to form 2-(trifluoromethyl)benzimidazoles, requiring ligands for efficacy. In contrast, Wu’s method achieved similar products without ligands but required aryl iodides as substrates. Contradictions arise from differing substrate electronic profiles: bromoethyl groups may deactivate aryl halides, necessitating ligand-assisted activation. Resolution involves substrate-specific optimization, such as using electron-rich amines to enhance Cu coordination .
Q. How can the bromoethyl moiety be leveraged for late-stage diversification in medicinal chemistry applications?
The bromoethyl group enables SN2 reactions with nucleophiles (e.g., cyanide, malonates) to introduce functional handles. For example, treatment with NaCN replaces bromine with a nitrile, which can be hydrolyzed to carboxylic acids for bioisostere development. In fluorinated quinolone derivatives, this strategy has improved antimicrobial activity by enhancing membrane permeability and target binding (e.g., against S. aureus and E. faecalis) .
Methodological Considerations
- Handling moisture sensitivity : Store the compound under inert atmosphere (N₂/Ar) with molecular sieves.
- Troubleshooting low yields : Screen additives (e.g., DABCO) to suppress radical termination or employ flow chemistry for better light penetration in photoredox reactions.
- Data conflict resolution : Cross-validate synthetic protocols using multiple characterization techniques (e.g., XRD + HRMS) to confirm product identity when literature methods diverge.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
